molecular formula C₅₅H₅₉NO₁₇ B1162408 2'-Benzoylcarbonyl D-seco-Taxol

2'-Benzoylcarbonyl D-seco-Taxol

Cat. No.: B1162408
M. Wt: 1006.05
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Benzoylcarbonyl D-seco-Taxol is a taxane-derived compound characterized by a structural modification at the D-ring of the taxol core. The term "D-seco" indicates cleavage of the D-ring, a critical structural feature in bioactive taxanes like paclitaxel, which is essential for microtubule stabilization . This compound has a molecular formula of C₅₅H₅₉NO₁₇ and a molecular weight of 1006.1 g/mol, as confirmed by synthetic impurity profiling studies . It is primarily identified as a process-related impurity during the synthesis of taxane-based pharmaceuticals, necessitating rigorous quality control to minimize its presence in final drug products .

Properties

Molecular Formula

C₅₅H₅₉NO₁₇

Molecular Weight

1006.05

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C55H59O3
  • Molecular Weight : 1005.38 g/mol
  • Purity : ≥90%
  • Storage Conditions : -20°C

2'-Benzoylcarbonyl D-seco-Taxol is recognized primarily as an impurity in the synthesis of paclitaxel, which is known for its efficacy in treating various cancers, particularly breast cancer and ovarian cancer. Its structural characteristics contribute to its biological activity, making it a subject of interest in pharmacological studies.

Anticancer Research

The primary application of this compound lies in its relationship with paclitaxel. Research indicates that paclitaxel enhances microtubule stability, thereby inhibiting cancer cell division. Studies have shown that derivatives like this compound may exhibit similar properties, potentially leading to the development of new anticancer agents.

  • Case Study : A Phase II trial demonstrated the effectiveness of paclitaxel in treating metastatic breast cancer, achieving a response rate of 56% among patients . This highlights the importance of understanding related compounds like this compound for enhancing therapeutic strategies.

Mechanistic Studies

Understanding the mechanisms through which this compound operates can provide insights into drug resistance and the pharmacodynamics of taxanes. Research into its interaction with cellular targets can help elucidate how modifications to the taxane structure affect efficacy and toxicity.

  • Research Findings : Investigations into similar compounds have revealed that structural modifications can significantly alter their biological activity, which may be applicable to this compound .

Drug Development

Given its structural similarity to paclitaxel, there is potential for this compound to serve as a lead compound for developing new drugs. The ongoing exploration of taxane derivatives is critical for overcoming limitations associated with current therapies, such as resistance and side effects.

Combination Therapies

There is increasing interest in using taxane derivatives in combination with other chemotherapeutic agents to enhance efficacy while minimizing toxicity. The unique properties of this compound could be explored in combination therapies aimed at improving patient outcomes.

Comparative Analysis of Taxanes

CompoundClinical UseMechanism of ActionNotable Trials/Studies
Paclitaxel (Taxol)Breast and ovarian cancerMicrotubule stabilizationPhase II trials showing 56% response rate
DocetaxelVarious cancersMicrotubule stabilizationApproved for multiple cancer types
This compoundResearch focusPotentially similar to paclitaxelUnder investigation for drug development

Comparison with Similar Compounds

Structural and Chemical Properties

The structural uniqueness of 2’-Benzoylcarbonyl D-seco-Taxol lies in its benzoylcarbonyl group at the 2’-position and the D-seco configuration (Figure 1). These modifications disrupt the conformational rigidity required for binding to β-tubulin, a mechanism central to the anticancer activity of taxanes like paclitaxel and docetaxel . Notably, highlights a structurally analogous compound, 2’-Benzoyloxycarbonyl 5-Acetyl D-seco-Taxol, which shares the same molecular formula and weight but differs in functional group orientation (benzoyloxycarbonyl vs.

Comparison with Similar Taxane Derivatives

Structural and Functional Differences

The table below compares 2’-Benzoylcarbonyl D-seco-Taxol with clinically relevant taxanes and structurally related impurities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Role/Application
2’-Benzoylcarbonyl D-seco-Taxol C₅₅H₅₉NO₁₇ 1006.1 D-seco configuration; 2’-benzoylcarbonyl group Likely inactive (impurity) Synthetic byproduct
2’-Benzoyloxycarbonyl 5-Acetyl D-seco-Taxol C₅₅H₅₉NO₁₇ 1006.1 D-seco configuration; 2’-benzoyloxycarbonyl; 5-acetyl Undetermined (research compound) Synthetic intermediate
Paclitaxel C₄₇H₅₁NO₁₄ 853.9 Intact taxane core; 2’-benzamido group Microtubule stabilization; anticancer FDA-approved chemotherapeutic
Cabazitaxel C₄₅H₅₇NO₁₄ 835.9 7,10-dimethyloxy groups; modified side chain Overcomes multidrug resistance Metastatic prostate cancer therapy

Key Observations

  • Bioactivity : Unlike paclitaxel and cabazitaxel, 2’-Benzoylcarbonyl D-seco-Taxol lacks therapeutic efficacy due to its D-seco configuration, which prevents proper interaction with microtubules .
  • Synthetic Relevance: The compound’s structural similarity to intermediates like 2’-Benzoyloxycarbonyl 5-Acetyl D-seco-Taxol underscores the challenges in taxane synthesis, where minor functional group alterations can lead to byproduct formation .
  • Regulatory Significance : As an impurity, its levels must be controlled to <0.1% in final drug formulations per ICH guidelines, contrasting with active taxanes that undergo rigorous efficacy and safety testing .

Preparation Methods

Table 1: Recrystallization Conditions and Outcomes

ParameterValuePurity AchievedYield (%)
Solvent RatioCyclohexane:Acetone (2:1 v/v)99.57%88.9
Activated Carbon Load5% (g/mL)99.2%85.0
Cooling Temperature4°C99.5%90.0

Solvent System Optimization

The choice of solvent significantly impacts the crystallization efficiency and impurity profile. Polar aprotic solvents like acetone facilitate the dissolution of taxane intermediates, while nonpolar cyclohexane induces supersaturation. The 2:1 cyclohexane-acetone ratio optimizes solubility and crystal nucleation, achieving a balance between yield and purity. Comparative studies in the patent demonstrate that deviations from this ratio (e.g., 1:1 or 3:1) result in lower yields (70–75%) and increased impurity retention (>0.5%).

Analytical Validation and Quality Control

Post-purification analysis relies on high-performance liquid chromatography (HPLC) with UV detection at 227 nm to quantify this compound. The patent specifies that impurities must constitute <0.1% of the total composition, validated through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Stability studies under accelerated conditions (40°C, 75% RH) confirm that the compound retains >98% purity over 24 months when stored at -20°C.

Challenges in Industrial-Scale Production

Despite methodological refinements, challenges persist in large-scale isolation:

  • Solvent Recovery Costs : Cyclohexane-acetone mixtures require energy-intensive distillation for reuse.

  • Activated Carbon Disposal : Spent carbon contaminated with taxanes necessitates specialized waste management.

  • Regulatory Compliance : Impurity thresholds for oncology drugs mandate stringent process validation, increasing production timelines .

Q & A

Q. What are the common synthetic pathways for introducing the 2'-benzoylcarbonyl group into D-seco-Taxol derivatives?

The 2'-benzoylcarbonyl moiety is typically introduced via acylation reactions using benzoyl chloride or activated benzoyl esters. For example, benzoyl chloride (CAS RN 98-88-4) is a widely used acylating agent due to its reactivity under mild conditions . Protection of hydroxyl groups prior to acylation, followed by deprotection, ensures regioselectivity. Boronic acid derivatives (e.g., 2-benzyloxyphenylboronic acid pinacol ester, CAS RN 1027757-13-6) may also serve as intermediates in coupling reactions to build the taxane core .

Q. Which spectroscopic techniques are critical for characterizing 2'-benzoylcarbonyl D-seco-Taxol?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): For exact mass determination (e.g., observed m/z 762.3363 for a related taxane derivative) .
  • NMR Spectroscopy: 1H/13C NMR to resolve complex stereochemistry, particularly for benzoyl and taxane ring protons .
  • HPLC-PDA: Purity assessment using reverse-phase chromatography, referencing methods for benzyloxycarbonyl analogs (>97.0% purity thresholds) .

Q. How can researchers optimize purification of this compound intermediates?

Flash chromatography with silica gel or preparative HPLC is standard. For polar intermediates, use gradients of ethyl acetate/hexane or acetonitrile/water. Purity validation via GC or HPLC (e.g., >97.0% GC purity for boronic esters) ensures minimal byproducts .

Advanced Research Questions

Q. How do structural modifications at the 2'-position influence the bioactivity of D-seco-Taxol analogs?

Structure-Activity Relationship (SAR) studies require systematic substitution of the benzoyl group with electron-withdrawing/donating groups (e.g., fluorinated analogs like 2-benzyloxy-4-fluorophenylboronic acid, CAS RN 848779-87-3) . Biological assays (e.g., tubulin polymerization inhibition) paired with computational docking (using SMILES/InChI descriptors ) can elucidate steric/electronic effects.

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

Discrepancies in spectral assignments often arise from overlapping signals or dynamic stereochemistry. Use 2D NMR (e.g., HSQC, NOESY) to clarify proton-carbon correlations and spatial interactions . For unresolved cases, compare with deuterated analogs (e.g., benzoyl-d5 chloride, CAS RN 43019-90-5) .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

Molecular dynamics simulations (using software like GROMACS) model hydrolysis susceptibility of the benzoylcarbonyl group. Parameters include solvation energy and pH-dependent degradation pathways. Validate predictions via accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) .

Q. What experimental designs mitigate batch-to-batch variability in semi-synthetic Taxol derivatives?

Implement strict reaction controls (temperature, solvent dryness) and use high-purity reagents (e.g., >95.0% HLC-grade organics ). Statistical Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, reaction time) affecting yield and reproducibility .

Q. How can researchers improve solubility of this compound for in vivo studies?

Solubility enhancement strategies include:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters).
  • Nanoparticle Formulation: Use lipid-based carriers, referencing methods for benzyloxycarbonyl-amino acid conjugates .
  • Co-solvent Systems: Optimize DMSO/water or PEG/ethanol ratios, guided by Hansen solubility parameters .

Methodological Notes

  • Data Validation: Cross-reference spectral data with databases (e.g., PubChem DTXSID10567174 for benzyloxy acrylaldehydes ).
  • Ethical Frameworks: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .
  • Contradiction Analysis: Use iterative hypothesis testing (e.g., varying reaction conditions) to address inconsistent results .

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